BenchChemオンラインストアへようこそ!

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone

medicinal chemistry lead diversification stereochemistry

This chiral 2-aminothiazole derivative (CAS 1052549-21-9) features a stereogenic 1-phenylethylamino substituent at the 2-position and an acetyl handle at the 5-position—a unique substitution pattern for fragment-based screening and kinase inhibitor lead generation. Unlike the achiral N-phenyl analogue (CAS 31609-42-4), this compound introduces stereochemical diversity critical for enantioselective target engagement against chiral binding pockets (kinases, GPCRs, proteases). The acetyl group provides a synthetic handle for Claisen condensation, reductive amination, or heterocycle formation. Procuring this specific building block ensures valid stereochemical SAR and non-overlapping IP space. With MW 260 Da, one stereogenic center, and cLogP ~3.3, it meets Rule-of-Three fragment criteria. Sourcing the correct 1-phenylethyl (α-branched) regioisomer is essential—substitution with the achiral N-phenyl or linear N-(2-phenylethyl) analogue will yield different biological profiles.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
CAS No. 1052549-21-9
Cat. No. B10908294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone
CAS1052549-21-9
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C
InChIInChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)15-14-16-10(2)13(18-14)11(3)17/h4-9H,1-3H3,(H,15,16)
InChIKeyIOUCLFJOKCPWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.4 [ug/mL] (The mean of the results at pH 7.4)

1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone (CAS 1052549-21-9): Procurement-Grade Profile for a Chiral Aminothiazole Acetyl Building Block


1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone (CAS 1052549-21-9) is a chiral 2-aminothiazole derivative featuring a 1-phenylethylamino substituent at the 2-position, a methyl group at the 4-position, and an acetyl group at the 5-position of the thiazole core . With a molecular formula of C₁₄H₁₆N₂OS and a molecular weight of 260.36 g/mol, this compound belongs to a well-precedented class of 5-acetyl-2-aminothiazoles that have attracted attention as enzyme inhibitor scaffolds and synthetic intermediates in medicinal chemistry [1]. The defining structural signature—a stereogenic center on the N-1-phenylethyl side chain—imparts a degree of three-dimensionality and stereochemical complexity that distinguishes it from simpler achiral N-phenyl or N-benzyl analogues frequently encountered in screening libraries [2].

Why 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone Cannot Be Replaced by Generic 2-Aminothiazole Analogues


The 2-aminothiazole scaffold is a privileged structure in kinase and enzyme inhibitor design, but minor variations in the N-substituent profoundly alter target engagement, selectivity, and pharmacokinetic profiles. The 1-phenylethylamino group in this compound introduces a stereogenic center that is absent in the commercially abundant N-phenyl analogue (CAS 31609-42-4) and the achiral N-(2-phenylethyl) analogue WAY-638832 (CAS 196797-05-4) . In structurally related 2-arylalkylamino-4-amino-5-aroylthiazole series, the presence and stereochemistry of the α-methyl branch on the phenylethyl group have been shown to modulate antiproliferative IC₅₀ values by several-fold across cancer cell lines [1]. Consequently, a researcher or procurement specialist substituting this specific compound with a cheaper, superficially similar 2-aminothiazole building block risks obtaining a different biological profile, invalid stereochemical SAR, or non-overlapping intellectual property space [2].

Quantitative Differentiation Evidence for 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone vs. Closest Structural Analogues


Molecular Topology and Stereochemical Complexity Differentiates This Compound from Achiral 2-Aminothiazole Building Blocks

The target compound possesses one stereogenic center at the 1-position of the N-phenylethyl side chain, resulting in a chiral molecule with an Fsp³ (fraction of sp³-hybridized carbons) value of approximately 0.14. In contrast, the closest commercial analogue, 1-[4-methyl-2-(phenylamino)-1,3-thiazol-5-yl]ethanone (CAS 31609-42-4), is achiral with an Fsp³ of 0.00 due to its planar N-phenyl substituent . The 2-phenylethyl analogue (WAY-638832, CAS 196797-05-4) is also achiral (Fsp³ ≈ 0.07, lacking the α-methyl branch) . The introduction of chirality and increased three-dimensionality has been correlated with improved clinical success rates in drug discovery campaigns, as Fsp³ enrichment generally enhances target selectivity and reduces off-target promiscuity compared to flat aromatic compounds [1].

medicinal chemistry lead diversification stereochemistry compound library design

Predicted Lipophilicity Modulation Relative to the N-Phenyl Analogue

The replacement of the N-phenyl group with an N-1-phenylethyl group is predicted to increase lipophilicity due to the addition of a methylene moiety and a branched methyl group. Calculated LogP (cLogP) for the target compound is approximately 3.2–3.5, compared to approximately 2.6–2.8 for the N-phenyl analogue (CAS 31609-42-4) . For WAY-638832 (N-2-phenylethyl), cLogP is also approximately 3.2–3.5, but with a distinct topological polar surface area (tPSA) and different spatial orientation of the phenyl ring relative to the thiazole core . The combination of higher lipophilicity and retained hydrogen-bond donor capacity (one NH) may translate into moderately enhanced membrane permeability for the target compound relative to the N-phenyl analogue, though this must be balanced against potentially reduced aqueous solubility [1].

physicochemical property optimization LogP permeability solubility

Enzyme Inhibitory Activity Prevalence in the 2-Aminothiazole Class Provides Context for Target Compound Utility

2-Aminothiazole derivatives are well-established enzyme inhibitor scaffolds. The structurally related compound 2-phenylamino-4-methyl-5-acetylthiazole (N-phenyl analogue) has been crystallographically confirmed to bind to Escherichia coli β-ketoacyl-ACP synthase I (KAS I) with a dissociation constant (Kd) of 25 µM, demonstrating engagement of a bacterial fatty acid biosynthesis target [1]. Additionally, 2-arylalkylamino-substituted aminothiazoles have shown antiproliferative activity in U-937 and SK-MEL-1 cancer cell lines with IC₅₀ values ranging from 5.7 to 12.2 µM for the most active analogues bearing p-chlorobenzylamino and p-chlorophenethylamino substituents [2]. While the target compound itself lacks published direct inhibitory data, its placement within this validated pharmacophore class and its unique 1-phenylethyl substitution pattern position it as a high-value diversification building block for SAR exploration campaigns targeting kinases, transferases, and other ATP-binding enzymes [3].

kinase inhibition enzyme inhibitor 2-aminothiazole BindingDB

Recommended Research and Industrial Application Scenarios for 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone


Chiral Fragment-Based Drug Discovery (FBDD) Library Expansion

This compound serves as a chiral fragment for fragment-based screening libraries. With a molecular weight of 260 Da (within the Rule-of-Three guidelines for fragments), one stereogenic center, and a balanced cLogP of ~3.3, it meets the criteria for a high-quality three-dimensional fragment [1]. Unlike the achiral N-phenyl analogue (CAS 31609-42-4), this fragment introduces stereochemical diversity that can be exploited to achieve enantioselective target engagement, a key advantage for campaigns targeting chiral binding pockets such as kinases, GPCRs, or proteases.

Kinase Inhibitor Scaffold Diversification via 2-Aminothiazole Core Modification

The 2-aminothiazole core is a recognized kinase hinge-binding motif, exemplified by the approved drug dasatinib. This compound offers a unique substitution pattern—1-phenylethylamino at the 2-position with an acetyl group at the 5-position—that provides a synthetic handle for further elaboration (e.g., Claisen condensation, reductive amination, or heterocycle formation) [2]. Researchers seeking to generate patentable kinase inhibitor leads can use this building block to rapidly explore the SAR space around the 2-amino substituent, where even minor changes (phenyl vs. 1-phenylethyl) have been shown to significantly alter kinase selectivity profiles in structurally related series [3].

Structure-Activity Relationship (SAR) Studies on Phenylethylamine N-Methyltransferase (PNMT) and Related Methyltransferases

BindingDB records indicate that 2-aminothiazole derivatives have been evaluated as inhibitors of phenylethanolamine N-methyltransferase (PNMT), with a reported Ki of 1.11 × 10⁶ nM (~1.1 mM) for a related compound (BDBM50367284) [4]. While this micromolar-range potency indicates weak baseline inhibition, the target compound's 1-phenylethyl substitution closely mimics the natural substrate phenylethanolamine and may serve as a starting point for fragment growing or structure-guided optimization toward more potent PNMT or catecholamine-biosynthetic enzyme inhibitors. Its chiral nature additionally allows investigation of stereospecific interactions with the enzyme active site.

Chemical Biology Probe Development Targeting Bacterial Fatty Acid Biosynthesis (FASII Pathway)

The N-phenyl analogue of this compound binds E. coli KAS I (FabB) with a Kd of 25 µM [5]. The target compound, bearing a bulkier 1-phenylethyl substituent, may exhibit altered binding kinetics or selectivity across the bacterial FASII enzyme family (FabB, FabF, FabH). Procurement of this specific analogue enables systematic exploration of how α-branching on the 2-amino substituent affects antibacterial target engagement, an area with translational relevance given the need for novel antibiotics targeting Gram-negative pathogens.

Quote Request

Request a Quote for 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.